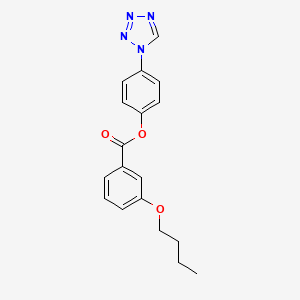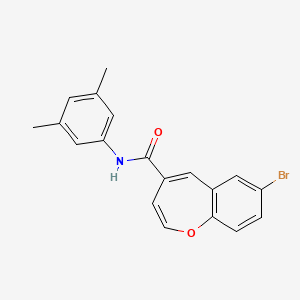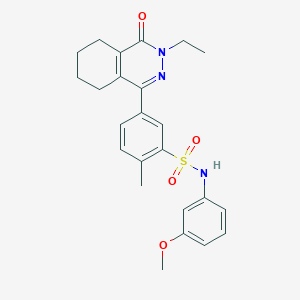![molecular formula C27H27N3O3 B11321184 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11321184.png)
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a phenylpyrrolidinone moiety, and a hydroxyphenoxypropyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core, the attachment of the hydroxyphenoxypropyl side chain, and the incorporation of the phenylpyrrolidinone moiety. Common reagents used in these reactions include benzimidazole precursors, phenylpyrrolidinone derivatives, and hydroxyphenoxypropyl intermediates. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods can be employed to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes
Mécanisme D'action
The mechanism of action of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, phenylpyrrolidinone analogs, and hydroxyphenoxypropyl-containing molecules. Examples include:
- 4-(2-((2-hydroxy-3-(2-methylphenoxy)propyl)amino)ethoxy)benzamide hydrochloride
- 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C27H27N3O3 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-23(14-12-19)33-18-22(31)17-30-25-10-6-5-9-24(25)28-27(30)20-15-26(32)29(16-20)21-7-3-2-4-8-21/h2-14,20,22,31H,15-18H2,1H3 |
Clé InChI |
UZKFYCHQPOCADG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321109.png)


![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)
![N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11321151.png)
![methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11321152.png)
![N-(4-bromophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321154.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321155.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321164.png)
